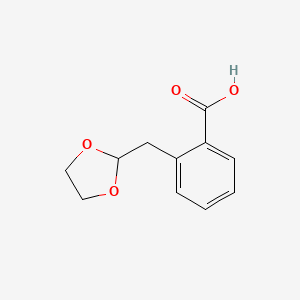

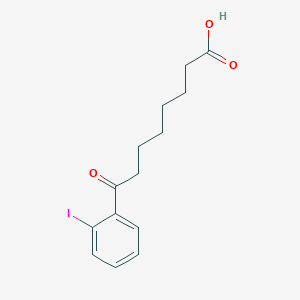

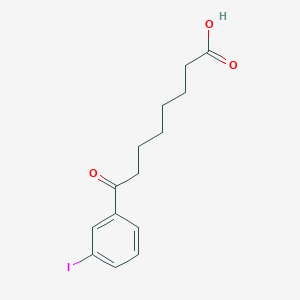

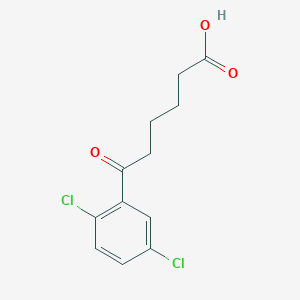

3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

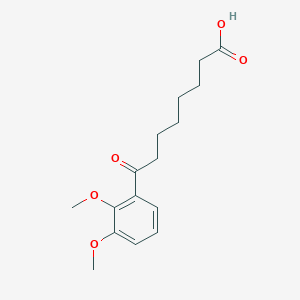

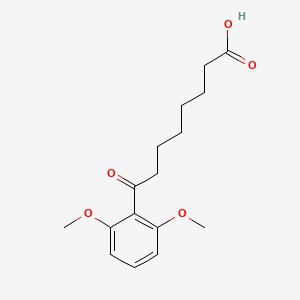

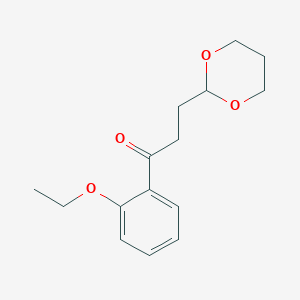

The compound “3-(1,3-Dioxan-2-Yl)-2’-Ethoxypropiophenone” is an organic compound containing a 1,3-dioxane ring and an ethoxy group attached to a propiophenone structure. The 1,3-dioxane ring is a six-membered cyclic ether, and propiophenone is a type of ketone. This suggests that the compound may have properties common to ethers and ketones .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,3-dioxane ring, the ethoxy group, and the propiophenone structure. The exact structure would depend on the specific locations of these groups within the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the 1,3-dioxane ring, the ethoxy group, and the propiophenone structure. For example, it may exhibit the solubility properties of ethers and the reactivity properties of ketones .科学的研究の応用

Chemical Synthesis and Reactions :

- Kasturi and Damodaran (1969) demonstrated the acylation and alkylation of 1,3-dimethoxybenzene, producing compounds including 2′,4′-Dimethoxy-3-(2,4-dimethoxyphenyl)-propiophenone. This study contributes to the understanding of chemical reactions involving similar compounds (Kasturi & Damodaran, 1969).

- Yavari et al. (2006) explored the reaction of catechol with methyl propiolate, leading to the formation of various compounds, showcasing the chemical versatility of propiophenone derivatives (Yavari, Souri, Sirouspour, & Djahaniani, 2006).

Polymer Science and Materials Chemistry :

- Zhang et al. (2014) investigated the electrochromic enhancement of poly(3,4-ethylenedioxythiophene) films, where derivatives of dioxane played a role in improving electrochromic properties. This highlights the potential application in smart materials and electronics (Zhang, Xu, Lu, Qin, Zhang, Zhen, & Mo, 2014).

- Sakamoto et al. (2006) synthesized and used 2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride as a sulfonating agent for amines, indicating the use of dioxan derivatives in synthesizing activated amines, relevant in pharmaceutical chemistry (Sakamoto, Izumi, Yamada, & Tsunoda, 2006).

Photolysis and Environmental Chemistry :

- Schuchmann and Sonntag (1985) studied the vacuum-ultraviolet photolysis of liquid 1,3-dioxan, identifying various photolytic products. This research contributes to our understanding of the environmental behavior of dioxan compounds (Schuchmann & Sonntag, 1985).

作用機序

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on how it interacts with biological systems. Without specific information on the intended use of this compound, it’s difficult to provide a mechanism of action .

将来の方向性

特性

IUPAC Name |

3-(1,3-dioxan-2-yl)-1-(2-ethoxyphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-2-17-14-7-4-3-6-12(14)13(16)8-9-15-18-10-5-11-19-15/h3-4,6-7,15H,2,5,8-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYLWEUAGGJMOBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)CCC2OCCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645998 |

Source

|

| Record name | 3-(1,3-Dioxan-2-yl)-1-(2-ethoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

884504-33-0 |

Source

|

| Record name | 3-(1,3-Dioxan-2-yl)-1-(2-ethoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。